molecular formula C14H24N3OP B14631418 N,N,N',N',N''-Pentamethyl-N''-(3-phenylprop-2-en-1-yl)phosphoric triamide CAS No. 54784-79-1

N,N,N',N',N''-Pentamethyl-N''-(3-phenylprop-2-en-1-yl)phosphoric triamide

Cat. No.: B14631418
CAS No.: 54784-79-1
M. Wt: 281.33 g/mol
InChI Key: YSTIVNYUEFWFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: is a specialized organophosphorus compound It is characterized by its unique structure, which includes a phosphoric triamide core with pentamethyl and phenylprop-2-en-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide typically involves the reaction of phosphoric triamide with appropriate alkylating agents. One common method includes the use of methyl iodide and 3-phenylprop-2-en-1-yl bromide under basic conditions to achieve the desired substitution on the nitrogen atoms.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylprop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phosphoric triamides.

Scientific Research Applications

Chemistry: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzyme active sites, making it a candidate for drug development studies.

Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its enzyme inhibition properties. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a catalyst or stabilizer in polymerization reactions is of particular interest.

Mechanism of Action

The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide involves its interaction with molecular targets such as enzymes or metal ions. The compound’s phosphoric triamide core can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: An amine-based compound used in polymer synthesis and catalysis.

    N,N,N’,N’,N’‘-Trimethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: A related compound with fewer methyl groups, affecting its reactivity and applications.

Uniqueness: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor set it apart from other similar compounds.

Properties

CAS No.

54784-79-1

Molecular Formula

C14H24N3OP

Molecular Weight

281.33 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C14H24N3OP/c1-15(2)19(18,16(3)4)17(5)13-9-12-14-10-7-6-8-11-14/h6-12H,13H2,1-5H3

InChI Key

YSTIVNYUEFWFRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)CC=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.